4-fluoro-3-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide
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Overview
Description
. This compound is known for its unique structure, which includes a fluorine atom, a methyl group, and a benzenesulfonamide moiety attached to an octahydrobenzo[b][1,4]dioxin ring system.
Preparation Methods
The synthesis of 4-fluoro-3-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide involves several steps, starting with the preparation of the octahydrobenzo[b][1,4]dioxin ring system This can be achieved through a series of cyclization reactionsThe final step involves the sulfonamide formation, which can be carried out using sulfonyl chlorides under basic conditions.
Chemical Reactions Analysis
4-fluoro-3-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other halogens or functional groups using nucleophilic substitution reactions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Scientific Research Applications
4-fluoro-3-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a lead compound for new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-3-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The fluorine atom and the sulfonamide group play crucial roles in its binding affinity and selectivity towards these targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds to 4-fluoro-3-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide include:
4-chloro-3-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
4-fluoro-3-methyl-N-(tetrahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide: This compound has a tetrahydrobenzo ring system instead of an octahydrobenzo ring system, which can influence its chemical properties and applications.
This compound stands out due to its unique combination of functional groups and ring system, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-fluoro-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4S/c1-10-8-12(3-4-13(10)16)22(18,19)17-11-2-5-14-15(9-11)21-7-6-20-14/h3-4,8,11,14-15,17H,2,5-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOSSEGUKBGZSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CCC3C(C2)OCCO3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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